molecular formula C22H16N2O4 B11369818 Furan-2-ylmethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate

Furan-2-ylmethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B11369818
M. Wt: 372.4 g/mol
InChI Key: HWBIIGTVAKWLDE-UHFFFAOYSA-N
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Description

(FURAN-2-YL)METHYL 3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLATE is a complex organic compound that features a furan ring, a dihydropyridazine ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (FURAN-2-YL)METHYL 3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl precursor, which is then reacted with appropriate reagents to form the dihydropyridazine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(FURAN-2-YL)METHYL 3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (FURAN-2-YL)METHYL 3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, (FURAN-2-YL)METHYL 3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLATE has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (FURAN-2-YL)METHYL 3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inducing conformational changes that modulate their activity. This can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (FURAN-2-YL)METHYL 3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLATE include:

Uniqueness

What sets (FURAN-2-YL)METHYL 3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLATE apart is its unique combination of a furan ring and a dihydropyridazine ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

furan-2-ylmethyl 6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxylate

InChI

InChI=1S/C22H16N2O4/c25-21-19(22(26)28-14-17-12-7-13-27-17)18(15-8-3-1-4-9-15)20(23-24-21)16-10-5-2-6-11-16/h1-13H,14H2,(H,24,25)

InChI Key

HWBIIGTVAKWLDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C(=O)OCC4=CC=CO4

Origin of Product

United States

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